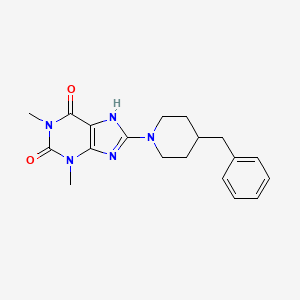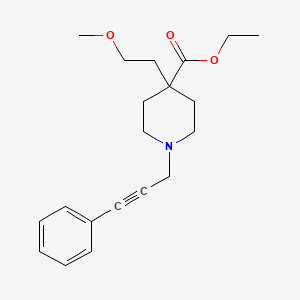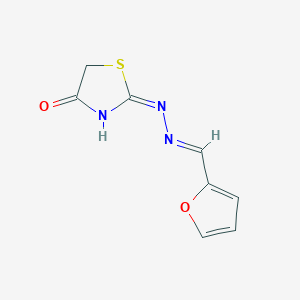
8-(4-benzyl-1-piperidinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-benzyl-1-piperidinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound has been found to have a high affinity for the cannabinoid receptors in the brain, which are involved in a wide range of physiological processes, including pain sensation, mood regulation, and appetite control.
作用機序
8-(4-benzyl-1-piperidinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione acts as an agonist for the cannabinoid receptors in the brain, which are involved in a wide range of physiological processes, including pain sensation, mood regulation, and appetite control. This compound has been found to have a high affinity for both the CB1 and CB2 receptors, which are located throughout the brain and body.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects, including the modulation of pain sensation, mood regulation, and appetite control. This compound has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of 8-(4-benzyl-1-piperidinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is its high affinity for the cannabinoid receptors in the brain, which makes it a useful tool for studying the physiological processes that are regulated by these receptors. However, one of the limitations of this compound is its potential for non-specific binding, which can complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on 8-(4-benzyl-1-piperidinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, including the development of new therapeutic applications for this compound. Some potential areas of focus include the treatment of pain, inflammation, and neurological disorders, as well as the development of new drugs that target the cannabinoid receptors in the brain. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential limitations as a research tool.
合成法
8-(4-benzyl-1-piperidinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is typically synthesized using a multi-step process that involves the reaction of various chemical precursors. The first step involves the synthesis of a piperidine derivative, which is then reacted with a benzyl halide to produce the benzylpiperidine intermediate. This intermediate is then reacted with a purine derivative to yield the final product, this compound.
科学的研究の応用
8-(4-benzyl-1-piperidinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. This compound has been found to have a high affinity for the cannabinoid receptors in the brain, which are involved in a wide range of physiological processes.
特性
IUPAC Name |
8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-22-16-15(17(25)23(2)19(22)26)20-18(21-16)24-10-8-14(9-11-24)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFHGAGFJCBARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-isopropyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone](/img/structure/B6023066.png)
![1-[cyclohexyl(methyl)amino]-3-[3-({methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6023069.png)


![7-(2-cyclohexylethyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6023083.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6023087.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-ethyl-1-piperidinecarboxamide](/img/structure/B6023094.png)
![N-methyl-4-({2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}carbonyl)-2-pyridinamine](/img/structure/B6023100.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6023112.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6023118.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6023129.png)
![ethyl 1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6023136.png)
![N-cyclohexyl-2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6023146.png)
![2-bromo-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6023155.png)